![molecular formula C14H15Cl2NO B448577 3-[(3,4-二氯苯基)氨基]-5,5-二甲基环己-2-烯-1-酮 CAS No. 362593-33-7](/img/structure/B448577.png)
3-[(3,4-二氯苯基)氨基]-5,5-二甲基环己-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C14H15Cl2NO. This compound is characterized by the presence of a dichlorophenyl group attached to an amino group, which is further connected to a dimethylcyclohexenone structure. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been found to interact with proteins such as hemoglobin subunit alpha and hemoglobin subunit beta .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway . This inhibition could potentially lead to changes in cell growth and proliferation.
Biochemical Pathways
It’s known that the inhibition of the dyrk1a-pkb/akt pathway can affect various cellular processes, including cell survival, growth, proliferation, and metabolism .
Pharmacokinetics
Similar compounds have been found to have good stability profiles in acidic solutions . Also, increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Similar compounds have shown potent growth inhibition on certain cancer cells . This suggests that 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one could potentially have antitumor effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3,4-dichloroaniline with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
相似化合物的比较
Similar Compounds
- 3,4-Dichlorophenethylamine
- 3,4-Dichlorophenylamine
- 4,5-Dichloroaniline
Uniqueness
Compared to similar compounds, 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(3,4-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-12(15)13(16)6-9/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILJFZUDSJXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
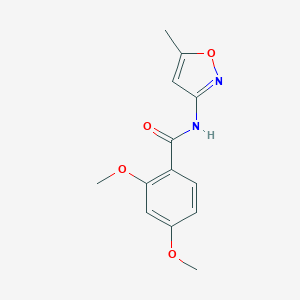
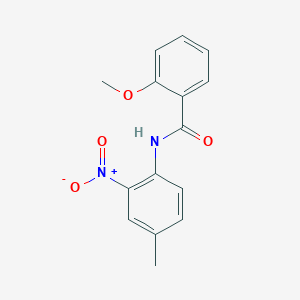
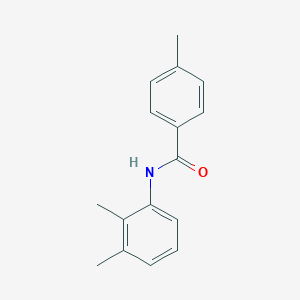
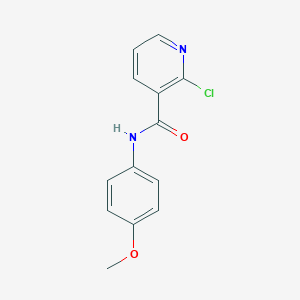
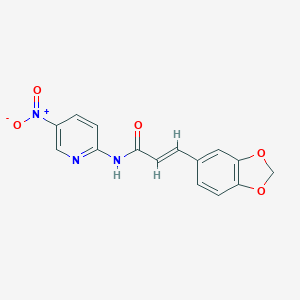
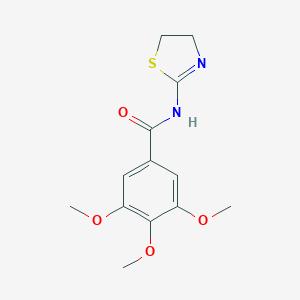
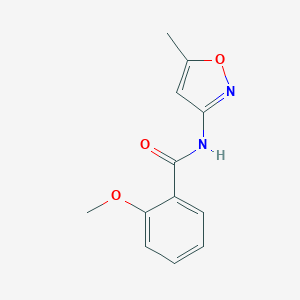
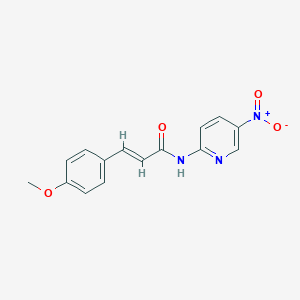
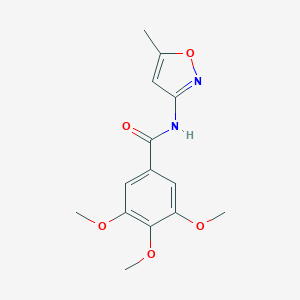
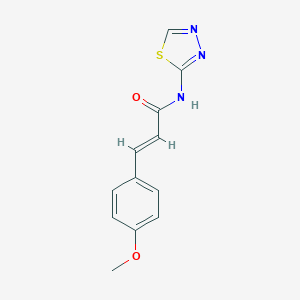
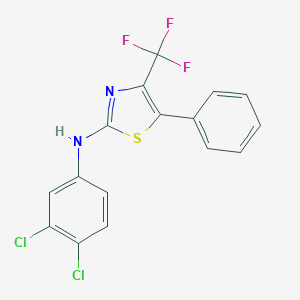
![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)
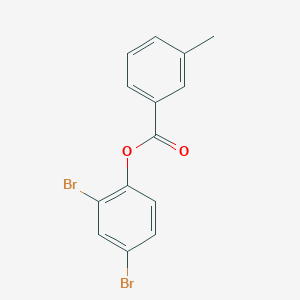
![N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448516.png)
